WB-308

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

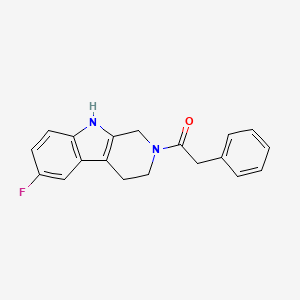

C19H17FN2O |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

1-(6-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone |

InChI |

InChI=1S/C19H17FN2O/c20-14-6-7-17-16(11-14)15-8-9-22(12-18(15)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2 |

InChI Key |

HLKIUOZYYGXOOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=C(N2)C=CC(=C3)F)C(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on ENV-308: Currently Unavailable

An in-depth technical guide or whitepaper on the core mechanism of action of ENV-308 in obesity cannot be provided at this time due to the limited availability of public information. ENV-308 is a novel drug candidate in the early stages of development, and detailed data from preclinical and clinical studies have not yet been publicly disclosed.

Current Status of ENV-308

ENV-308 is being developed by Enveda Biosciences and is described as a first-in-class, oral small molecule for the treatment of obesity.[1] The company has designated its mechanism as a "Novel (Hormone Mimetic)".[1] As of late 2025, ENV-308 is in the Investigational New Drug (IND) enabling phase, with Phase 1 clinical trials anticipated to begin in 2025.[1] This early stage of development means that comprehensive data on its efficacy, safety, and mechanism of action are not yet available in peer-reviewed literature or public databases.

Information Required for a Technical Guide

A comprehensive technical guide as requested would necessitate the following information, which is not currently in the public domain:

-

Quantitative Data: Detailed results from preclinical studies (e.g., in vitro and in vivo models) and clinical trials, including dose-response relationships, efficacy in weight reduction, and effects on various metabolic parameters.

-

Experimental Protocols: Specific methodologies used in the preclinical and clinical evaluation of ENV-308, including animal models of obesity, cell-based assays, and clinical trial designs.

-

Signaling Pathways: Elucidation of the specific hormone or hormones that ENV-308 mimics and the downstream intracellular signaling pathways it modulates to exert its effects on appetite, metabolism, and energy expenditure.

The development of anti-obesity medications involves a variety of mechanisms, often targeting entero-pancreatic hormones like glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and amylin to regulate appetite and glucose metabolism.[2][3][4] However, without specific data on ENV-308, it is not possible to create accurate diagrams or detailed descriptions of its unique signaling cascade.

As ENV-308 progresses through clinical trials, more information is expected to be released by Enveda Biosciences through scientific publications, conference presentations, and public clinical trial registries. Researchers and drug development professionals are encouraged to monitor these sources for future updates on the mechanism of action and clinical data for ENV-308.

References

- 1. enveda.com [enveda.com]

- 2. A glimpse into the pipeline of anti-obesity medication development: combining multiple receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradigm shift in obesity treatment: an extensive review of current pipeline agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling ENV-308: A New Frontier in Obesity Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ENV-308 is a first-in-class, orally available small molecule therapeutic candidate under development by Enveda for the treatment of obesity.[1][2][3] Poised to enter Phase 1 clinical trials in 2025, ENV-308 represents a novel approach in a rapidly evolving landscape of metabolic drug discovery.[1] Its mechanism of action is described as a "Novel (Hormone Mimetic)," suggesting it may harness the body's own signaling pathways to regulate energy balance and body weight.[1] This guide provides a comprehensive overview of the available information on ENV-308, its likely mechanistic framework, and the experimental approaches relevant to its development, tailored for an audience of researchers, scientists, and drug development professionals.

While the specific molecular target of ENV-308 remains undisclosed at its current preclinical stage, this document will delve into the broader context of hormone mimetics in obesity, providing a foundational understanding of its potential mode of action.

The Landscape of Hormone Mimetics in Obesity

The management of obesity has been revolutionized by therapies that mimic the action of endogenous hormones involved in appetite, satiety, and metabolism. These "hormone mimetics" primarily target receptors of gut-derived incretin hormones and other metabolic regulators. Understanding these established pathways provides a framework for contextualizing the innovation that ENV-308 may represent.

Key Hormonal Pathways in Obesity Treatment:

-

Glucagon-Like Peptide-1 (GLP-1): Secreted from the gut in response to food intake, GLP-1 enhances insulin secretion, slows gastric emptying, and acts on the hypothalamus to reduce appetite and promote satiety. GLP-1 receptor agonists (GLP-1 RAs) are a cornerstone of modern obesity pharmacotherapy.

-

Glucose-Dependent Insulinotropic Polypeptide (GIP): Another incretin hormone, GIP also potentiates insulin release. Dual GLP-1/GIP receptor agonists have demonstrated superior weight loss efficacy compared to GLP-1 RAs alone, suggesting synergistic effects on metabolic regulation.

-

Amylin: Co-secreted with insulin from pancreatic β-cells, amylin slows gastric emptying and promotes satiety. Amylin analogs are used as an adjunct to insulin therapy in diabetes and have been explored for weight management.

-

Glucagon: While traditionally known for its role in raising blood glucose, glucagon also has effects on energy expenditure and appetite. Dual or triple agonists incorporating glucagon receptor activity are under investigation for obesity.

ENV-308, as a novel hormone mimetic, is likely designed to engage one or more of these, or potentially other, as-yet-undisclosed hormonal pathways to achieve its therapeutic effect in obesity.

ENV-308: Profile and Development Status

Publicly available information on ENV-308 is limited due to its early stage of development. The key known attributes are summarized in the table below.

| Attribute | Description | Source |

| Compound Name | ENV-308 | Enveda |

| Therapeutic Area | Obesity | [1][2][3] |

| Mechanism of Action | Novel (Hormone Mimetic) | [1] |

| Modality | Oral small molecule | [1] |

| Development Phase | IND-enabling, expected to enter Phase 1 in 2025 | [1] |

| Developer | Enveda | [1] |

Hypothetical Signaling Pathway for a Novel Oral Hormone Mimetic in Obesity

The following diagram illustrates a generalized signaling pathway for a hypothetical oral hormone mimetic targeting a G-protein coupled receptor (GPCR) in the hypothalamus, a key brain region for appetite regulation. This represents a plausible mechanism through which ENV-308 might exert its effects.

Experimental Protocols for Characterization of a Novel Hormone Mimetic

The following section outlines a generalized experimental workflow for the preclinical characterization of a novel, orally administered hormone mimetic for obesity, such as ENV-308.

1. Target Identification and Validation

-

Objective: To identify the molecular target of the compound and confirm its role in metabolic regulation.

-

Methods:

-

Receptor Screening: A broad panel of known GPCRs, particularly those implicated in metabolic control (e.g., GLP-1R, GIPR, GCGR, etc.), would be screened for binding and functional activity of ENV-308.

-

Chemoproteomics: Affinity-based probes derived from ENV-308 could be used to pull down its binding partners from cell lysates, followed by mass spectrometry to identify the target protein.

-

Target Knockdown/Knockout: In vitro and in vivo studies using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target would be conducted to ascertain if the effects of ENV-308 are target-dependent.

-

2. In Vitro Pharmacological Characterization

-

Objective: To determine the potency and efficacy of the compound at its identified target.

-

Methods:

-

Binding Assays: Radioligand binding or fluorescence-based assays to determine the binding affinity (Kd or Ki) of ENV-308 to its receptor.

-

Functional Assays: Measurement of second messenger signaling (e.g., cAMP accumulation, calcium mobilization) in response to ENV-308 stimulation to determine its potency (EC50) and efficacy (Emax). These assays would be performed in recombinant cell lines overexpressing the target receptor.

-

3. In Vivo Preclinical Efficacy Studies

-

Objective: To evaluate the effect of the compound on body weight, food intake, and metabolic parameters in animal models of obesity.

-

Methods:

-

Diet-Induced Obesity (DIO) Models: Rodents (mice or rats) are fed a high-fat diet to induce obesity. ENV-308 would be administered orally, and changes in body weight, food and water intake, and body composition (measured by techniques like DEXA or MRI) would be monitored over time.

-

Metabolic Phenotyping: Comprehensive metabolic assessment in DIO models, including indirect calorimetry to measure energy expenditure, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).

-

Pair-Feeding Studies: To distinguish the effects on energy expenditure from those on food intake, a control group of animals is fed the same amount of food as consumed by the ENV-308-treated group.

-

4. Safety and Toxicological Evaluation

-

Objective: To assess the safety profile of the compound.

-

Methods:

-

In Vitro Safety Pharmacology: Screening against a panel of off-targets (e.g., hERG channel, CYP450 enzymes) to identify potential liabilities.

-

In Vivo Toxicology: Dose-range finding and repeat-dose toxicology studies in rodent and non-rodent species to identify any adverse effects and establish a safe dose range for first-in-human studies.

-

The following diagram illustrates this hypothetical experimental workflow.

Future Outlook

The development of ENV-308 by Enveda marks an exciting advancement in the quest for novel, effective, and convenient treatments for obesity. As the compound progresses into Phase 1 clinical trials in 2025, more detailed information regarding its specific molecular target and mechanism of action is anticipated to be released. The scientific community eagerly awaits these disclosures, which will undoubtedly provide valuable insights into new avenues for metabolic drug discovery. The success of an orally available, novel hormone mimetic could significantly impact the treatment paradigm for obesity, offering a much-needed alternative to injectable therapies.

References

ENV-308: A Novel Hormone Mimetic for the Treatment of Obesity

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Obesity is a global pandemic with a growing need for effective and safe therapeutic interventions. ENV-308 is a novel, first-in-class, oral small molecule under development by Enveda Therapeutics for the treatment of obesity.[1] Classified as a hormone mimetic, ENV-308 represents a promising new approach to weight management. This document provides a technical overview of the conceptual framework behind a hormone mimetic like ENV-308, including potential mechanisms of action, relevant signaling pathways, and the nature of preclinical data required for its development. It is important to note that specific preclinical data and detailed experimental protocols for ENV-308 are not yet publicly available as the compound is expected to enter Phase 1 clinical trials in 2025.[1]

Introduction to Hormone Mimetics in Obesity

Hormone mimetics are molecules that structurally and functionally resemble endogenous hormones, allowing them to bind to and activate specific hormone receptors. In the context of obesity, these mimetics often target hormones involved in appetite regulation, energy expenditure, and glucose metabolism. The goal of such therapies is to leverage the body's natural physiological pathways to promote weight loss and improve metabolic health.

Several gut hormones, such as glucagon-like peptide-1 (GLP-1), play a crucial role in signaling satiety to the brain and regulating insulin secretion. The success of GLP-1 receptor agonists has validated the therapeutic potential of targeting these hormonal pathways for weight management. ENV-308, as a novel hormone mimetic, is presumed to act on a key receptor or a combination of receptors involved in metabolic control.

Potential Signaling Pathways

While the specific target of ENV-308 is not disclosed, a hormone mimetic for obesity would likely modulate one or more of the following signaling pathways known to be central to energy homeostasis.

A potential mechanism of action for a hormone mimetic in obesity could involve the activation of a G-protein coupled receptor (GPCR) on the surface of target cells, such as neurons in the hypothalamus or cells in the gastrointestinal tract. This activation could trigger a cascade of intracellular signaling events.

Caption: Hypothetical signaling pathway for a hormone mimetic like ENV-308.

Preclinical Data Summary (Illustrative)

Comprehensive preclinical data is essential to characterize the efficacy and safety of a novel compound like ENV-308. The following tables illustrate the types of quantitative data that would be generated in such a program. Note: The data presented here is illustrative and not actual data for ENV-308.

Table 1: In Vitro Receptor Binding and Activation

| Parameter | Value |

|---|---|

| Target Receptor | [Undisclosed] |

| Binding Affinity (Ki) | [e.g., 1.5 nM] |

| Functional Agonism (EC50) | [e.g., 5.2 nM] |

| Receptor Selectivity | [e.g., >1000-fold vs. related receptors] |

Table 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Food Intake Reduction (%) |

|---|---|---|---|

| Vehicle Control | - | +5.2% | 0% |

| ENV-308 | 1 | -8.5% | 15% |

| ENV-308 | 10 | -15.3% | 35% |

| ENV-308 | 30 | -22.1% | 50% |

| Positive Control | [e.g., 0.1] | -18.9% | 45% |

Experimental Protocols (Illustrative)

Detailed experimental protocols are critical for the reproducibility and validation of scientific findings. Below are examples of methodologies that would be employed in the preclinical evaluation of a compound like ENV-308.

Receptor Binding Assay

Objective: To determine the binding affinity of ENV-308 for its target receptor.

Methodology:

-

Cell membranes expressing the target receptor are prepared.

-

A radiolabeled ligand known to bind to the receptor is incubated with the membranes.

-

Increasing concentrations of ENV-308 are added to compete with the radiolabeled ligand for binding.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of ENV-308 that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined and used to calculate the binding affinity (Ki).

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Efficacy Study

Objective: To evaluate the effect of ENV-308 on body weight and food intake in a diet-induced obesity (DIO) mouse model.

Methodology:

-

Male C57BL/6J mice are fed a high-fat diet for 12 weeks to induce obesity.

-

Mice are randomized into treatment groups (vehicle, ENV-308 at various doses, positive control).

-

ENV-308 is administered orally once daily for 28 days.

-

Body weight and food intake are measured daily.

-

At the end of the study, metabolic parameters such as plasma glucose, insulin, and lipids are analyzed.

Conclusion and Future Directions

ENV-308 is a promising oral, small molecule hormone mimetic with the potential to be a first-in-class treatment for obesity.[1] While detailed preclinical data remains proprietary, the established principles of hormone mimicry in metabolic disease provide a strong rationale for its development. Future publications and clinical trial results will be crucial to fully elucidate the mechanism of action, efficacy, and safety profile of this novel therapeutic candidate. The scientific community awaits further data as ENV-308 progresses into clinical development.

References

ENV-308: A Preliminary Technical Overview of a Novel Hormone Mimetic for Obesity

Introduction

ENV-308 is a first-in-class, orally available small molecule currently in preclinical development by Enveda Biosciences for the treatment of obesity.[1] Poised to enter Phase 1 clinical trials in 2025, ENV-308 represents a novel therapeutic approach with a proposed "hormone mimetic" mechanism of action.[1][2] This document provides a technical overview of the discovery and development context of ENV-308, based on publicly available information. Given its early stage of development, specific quantitative data and detailed experimental protocols for ENV-308 have not yet been publicly disclosed. Therefore, this guide presents the discovery framework, representative experimental methodologies, and plausible signaling pathways relevant to its proposed mechanism.

Discovery and Development Landscape

Enveda's platform integrates several key technologies:

-

High-Throughput Mass Spectrometry: To analyze the chemical composition of natural samples.

-

Automated Biological Screening: To assess the therapeutic properties of these molecules at scale.[3]

Current Development Status

ENV-308 is currently in the Investigational New Drug (IND)-enabling stage of development.[1] This phase involves a series of preclinical studies designed to demonstrate the safety and efficacy of the compound before it can be administered to humans. Successful completion of these studies will allow Enveda to file an IND application with regulatory authorities to initiate Phase 1 clinical trials, which are anticipated to begin in 2025.[1]

Data Presentation

While specific quantitative data for ENV-308 are not yet public, the following tables outline the typical preclinical data sets that would be generated to support the IND application for a novel oral anti-obesity therapeutic.

Table 1: Representative Preclinical In Vitro Data for an Anti-Obesity Compound

| Parameter | Assay Type | Target(s) | ENV-308 (Expected Data) | Control Compound(s) (Expected Data) |

| Binding Affinity | Radioligand Binding Assay | Target Receptor | Kd (nM) | Kd (nM) |

| Functional Activity | Cellular Signaling Assay | Target Receptor | EC50 (nM) | EC50 (nM) |

| Target Selectivity | Selectivity Panel Screening | Off-target panel | IC50/EC50 (µM) | IC50/EC50 (µM) |

| In Vitro Metabolism | Microsomal Stability Assay | Human, Rat, Mouse | t½ (min) | t½ (min) |

| CYP450 Inhibition | CYP Inhibition Assay | Major Isoforms | IC50 (µM) | IC50 (µM) |

Table 2: Representative Preclinical In Vivo Data for an Anti-Obesity Compound

| Study Type | Animal Model | Key Endpoints | ENV-308 (Expected Outcome) |

| Efficacy | Diet-Induced Obesity (DIO) Mice | Body weight reduction (%), Food intake, Body composition (Fat/Lean mass) | Statistically significant reduction in body weight and fat mass |

| Pharmacokinetics (PK) | Sprague-Dawley Rats (Oral Gavage) | Cmax (ng/mL), Tmax (hr), AUC (ng*hr/mL), Bioavailability (F%) | Favorable oral bioavailability and exposure |

| Safety Pharmacology | hERG Channel Assay, CNS Safety Panel | hERG inhibition (IC50), Behavioral changes | Low risk of cardiotoxicity and CNS side effects |

| Toxicology (Dose-Range) | Rodent and Non-rodent species | Maximum Tolerated Dose (MTD), Clinical observations, Histopathology | Well-tolerated at efficacious doses |

Experimental Protocols

The following are detailed, representative methodologies for key experiments typically performed during the preclinical development of a novel oral anti-obesity drug like ENV-308.

1. In Vitro Functional Activity: Cellular cAMP Assay

-

Objective: To determine the potency of a hormone mimetic compound in activating its target G-protein coupled receptor (GPCR).

-

Methodology:

-

HEK293 cells stably expressing the target receptor (e.g., GLP-1R) are cultured in 96-well plates.

-

Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

A serial dilution of ENV-308 or a reference agonist is added to the wells.

-

The plates are incubated at 37°C for 30 minutes.

-

Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data are normalized to the maximum response of the reference agonist, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated using a four-parameter logistic curve fit.

-

2. In Vivo Efficacy: Diet-Induced Obesity (DIO) Mouse Model

-

Objective: To evaluate the effect of ENV-308 on body weight, food intake, and body composition in a relevant animal model of obesity.

-

Methodology:

-

Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

-

Mice are randomized into treatment groups (e.g., vehicle control, ENV-308 low dose, ENV-308 high dose, positive control).

-

ENV-308 is formulated for oral administration and delivered daily via oral gavage for 28 days.

-

Body weight and food intake are measured daily.

-

Body composition (fat mass and lean mass) is measured at baseline and at the end of the study using quantitative nuclear magnetic resonance (qNMR).

-

At the end of the study, blood samples may be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Statistical analysis is performed to compare the treatment groups to the vehicle control.

-

Mandatory Visualizations

Signaling Pathway

As the specific target of ENV-308 is not disclosed, the following diagram illustrates a representative signaling pathway for a hormone mimetic, the Glucagon-Like Peptide-1 (GLP-1) receptor, which is a key pathway in regulating appetite and glucose metabolism.

Experimental Workflow

The diagram below outlines the logical progression of preclinical drug discovery and development for a novel oral therapeutic for obesity.

References

- 1. enveda.com [enveda.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. enveda.com [enveda.com]

- 4. benchling.com [benchling.com]

- 5. Enveda Announces First Candidate Discovered From Nature Using AI Advances to Clinical Trials - BioSpace [biospace.com]

- 6. Enveda raises $130m to advance AI-driven plant based drug development - Pharmaceutical Technology [pharmaceutical-technology.com]

- 7. fiercebiotech.com [fiercebiotech.com]

In Vitro Characterization of ENV-308: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ENV-308 is a preclinical, first-in-class, oral small molecule under development by Enveda Biosciences for the treatment of obesity.[1] As of late 2025, specific quantitative in vitro data, detailed experimental protocols, and defined signaling pathways for ENV-308 have not been made publicly available. This guide, therefore, presents a representative overview of the typical in vitro studies, protocols, and potential signaling pathways that would be relevant for a novel hormone mimetic agent intended for the treatment of obesity.

Executive Summary

Representative In Vitro Bioactivity

For a hormone mimetic targeting obesity, in vitro studies would be designed to quantify its activity on key cellular processes related to energy metabolism, adipogenesis, and signaling pathways that regulate appetite and satiety. The following table summarizes hypothetical quantitative data for a compound like ENV-308.

| Assay Type | Cell Line / Target | Readout | Metric | Representative Value |

| Receptor Binding | HEK293-hGPCR-X | Radioligand Displacement | Ki | 15 nM |

| Receptor Activation | CHO-K1-hGPCR-X | cAMP Accumulation | EC50 | 50 nM |

| Adipocyte Differentiation | 3T3-L1 | Lipid Accumulation (Oil Red O) | IC50 | 200 nM |

| Lipolysis Inhibition | Primary Human Adipocytes | Glycerol Release | IC50 | 150 nM |

| Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | p-nitrophenyl butyrate hydrolysis | IC50 | > 10 µM (low activity) |

| Cytotoxicity | HepG2 | Cell Viability (MTT Assay) | CC50 | > 50 µM |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key assays.

GPCR Activation Assay (cAMP Accumulation)

This assay determines the ability of a compound to activate a G-protein coupled receptor (GPCR), a common target for hormone mimetics.

Objective: To quantify the potency (EC50) of ENV-308 in stimulating intracellular cyclic adenosine monophosphate (cAMP) production in a cell line overexpressing a target GPCR.

Materials:

-

CHO-K1 cells stably expressing the human GPCR of interest (e.g., a receptor involved in appetite regulation).

-

Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

-

Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

Test Compound (ENV-308) and reference agonist.

-

cAMP detection kit (e.g., HTRF or AlphaLISA).

Procedure:

-

Cell Seeding: Plate the CHO-K1-hGPCR cells in a 384-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of ENV-308 in Stimulation Buffer.

-

Cell Treatment: Remove the culture medium and add the diluted ENV-308 or reference agonist to the cells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Adipocyte Differentiation Assay

This assay assesses the inhibitory effect of a compound on the differentiation of preadipocytes into mature, lipid-storing adipocytes.

Objective: To determine the potency (IC50) of ENV-308 in inhibiting the differentiation of 3T3-L1 preadipocytes.

Materials:

-

3T3-L1 preadipocytes.

-

Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Oil Red O staining solution.

-

Isopropanol.

Procedure:

-

Cell Seeding: Plate 3T3-L1 cells in a 24-well plate and grow to confluence.

-

Induction of Differentiation: Two days post-confluence, replace the medium with MDI containing various concentrations of ENV-308.

-

Maturation: After 48-72 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of ENV-308. Replenish this medium every 2-3 days for a total of 8-10 days.

-

Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

-

Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against the log of ENV-308 concentration to calculate the IC50.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental designs involved in drug discovery.

References

An Illustrative Technical Guide to Preclinical Animal Research for a Novel Hormone Mimetic in Obesity: A Case Study Framework for ENV-308

Disclaimer: As of late 2025, specific preclinical data, detailed experimental protocols, and the precise mechanism of action for ENV-308, a novel obesity candidate from Enveda Biosciences, are not publicly available. This document is a hypothetical and illustrative guide designed for researchers, scientists, and drug development professionals. It outlines the typical components of a technical whitepaper for a compound at a similar stage of development, using generalized data and protocols relevant to obesity research. The information presented herein is not factual data for ENV-308 but serves as a framework for understanding the preclinical evaluation of a novel oral hormone mimetic for obesity.

Introduction to ENV-308

ENV-308 is described as a first-in-class, oral small molecule intended for the treatment of obesity.[1] Its mechanism is characterized as that of a novel hormone mimetic, suggesting it may replicate the effects of endogenous hormones involved in metabolism and appetite regulation.[1] Currently in the IND-enabling phase, ENV-308 is anticipated to enter Phase 1 clinical trials in 2025.[1] Preclinical reports suggest a promising efficacy and safety profile for long-term administration.[1]

Hypothetical Preclinical Efficacy Data

The following tables represent the kind of quantitative data that would be generated in preclinical animal studies for a compound like ENV-308.

Table 1: Effects of ENV-308 on Body Weight and Food Intake in a Diet-Induced Obesity (DIO) Mouse Model

| Treatment Group | Dose (mg/kg, oral, daily) | Mean Body Weight Change (%) | Mean Daily Food Intake (g) |

| Vehicle Control | 0 | +5.2% | 4.1 |

| ENV-308 | 1 | -2.5% | 3.5 |

| ENV-308 | 3 | -7.8% | 2.8 |

| ENV-308 | 10 | -12.1% | 2.2 |

| Positive Control (Semaglutide) | 0.01 (s.c., daily) | -15.5% | 2.0 |

Table 2: Metabolic Parameters in DIO Mice after 28 Days of Treatment with ENV-308

| Treatment Group | Dose (mg/kg) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Vehicle Control | 0 | 145 | 3.2 | 210 | 150 |

| ENV-308 | 3 | 110 | 1.8 | 165 | 110 |

| ENV-308 | 10 | 95 | 1.1 | 140 | 85 |

| Positive Control (Semaglutide) | 0.01 | 88 | 0.9 | 135 | 80 |

Illustrative Experimental Protocols

Below are generalized methodologies for key experiments typically cited in preclinical obesity research.

Diet-Induced Obesity (DIO) Mouse Model

-

Animals: Male C57BL/6J mice, 8 weeks of age at the start of the study.

-

Diet: Mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and metabolic syndrome-like characteristics. A control group is maintained on a standard chow diet.

-

Treatment: Obese mice are randomized into treatment groups (n=10 per group) based on body weight. ENV-308 is administered orally via gavage once daily for 28 days. The vehicle control group receives the formulation vehicle. A positive control group, such as a GLP-1 receptor agonist, may be included.

-

Measurements: Body weight and food intake are recorded daily. Fasting blood glucose and insulin are measured weekly. At the end of the study, terminal blood samples are collected for lipid panel analysis, and tissues (liver, adipose tissue) are harvested for further analysis.

Indirect Calorimetry

-

System: A comprehensive lab animal monitoring system (e.g., TSE Systems PhenoMaster) is used to measure energy expenditure.

-

Procedure: A subset of mice from the DIO study are acclimated to metabolic cages for 48 hours. Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity are continuously monitored for 24-48 hours.

-

Analysis: Data are analyzed to determine the effects of ENV-308 on energy expenditure, substrate utilization (fat vs. carbohydrate oxidation), and physical activity.

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway for a Hormone Mimetic

The following diagram illustrates a plausible signaling cascade for a hormone mimetic that targets a G-protein coupled receptor (GPCR) to influence appetite and metabolism.

Caption: Hypothetical signaling pathway for ENV-308 as a hormone mimetic.

Experimental Workflow for Preclinical Obesity Study

This diagram outlines the typical workflow for an in vivo study evaluating an anti-obesity compound.

Caption: Generalized workflow for a preclinical obesity animal study.

Conclusion

While the specific preclinical data for ENV-308 remains proprietary, this guide provides a framework for the type of rigorous scientific evaluation a novel anti-obesity therapeutic undergoes. The illustrative data and protocols highlight the key endpoints and methodologies used to establish proof-of-concept for efficacy and safety in animal models. As ENV-308 progresses towards clinical trials, more detailed information is expected to be released through scientific publications and presentations.

References

ENV-308: A Novel Hormone Mimetic for Obesity (Technical Overview)

For Researchers, Scientists, and Drug Development Professionals

Status: Preclinical (Phase 1 trials expected in 2025)

Enveda Biosciences is developing ENV-308, a first-in-class, oral small molecule for the treatment of obesity.[1] Publicly available information is limited as the compound is currently in the IND-enabling phase, with Phase 1 clinical trials anticipated to begin in 2025.[1] This document provides a high-level overview of what is known about ENV-308 and outlines the key areas where further data is needed for a comprehensive pharmacodynamic assessment.

Mechanism of Action

ENV-308 is described as a "novel hormone mimetic".[1] This classification suggests that the small molecule is designed to mimic the action of an endogenous hormone involved in the regulation of metabolism and appetite. The specific hormonal system targeted by ENV-308 has not yet been publicly disclosed.

The landscape of obesity pharmacotherapy is increasingly focused on hormonal pathways. Key targets include incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as other hormones that regulate energy balance.

Preclinical Development

While Enveda has stated that ENV-308 has shown "compelling efficacy" and "highly encouraging safety and tolerability" in preclinical studies, specific quantitative data from these obesity models have not been released.[1]

To fully understand the pharmacodynamic profile of ENV-308, data from the following types of preclinical studies would be required:

-

In vitro receptor binding and activation assays: To identify the specific receptor(s) targeted by ENV-308 and to characterize its binding affinity and functional activity (e.g., agonist, antagonist, allosteric modulator).

-

Cell-based signaling assays: To elucidate the downstream intracellular signaling pathways activated by ENV-308 upon receptor binding.

-

In vivo studies in animal models of obesity (e.g., diet-induced obese mice, genetic models):

-

Dose-response studies to determine the effect of ENV-308 on body weight, food intake, and energy expenditure.

-

Metabolic studies to assess the impact on glucose homeostasis, insulin sensitivity, and lipid profiles.

-

Body composition analysis to determine the effects on fat mass versus lean mass.

-

Safety and tolerability studies.

-

Future Outlook

As ENV-308 progresses towards clinical trials, more detailed information regarding its mechanism of action and preclinical data package is expected to be made public through scientific publications and presentations at medical conferences. The scientific community awaits further details to understand the potential of this novel therapeutic agent in the management of obesity.

Visualizing Potential Pathways

Without specific information on the signaling pathway of ENV-308, a detailed diagram cannot be constructed. However, a generalized workflow for the preclinical pharmacodynamic assessment of a novel anti-obesity compound is presented below.

Caption: Generalized workflow for preclinical pharmacodynamic assessment.

References

ENV-308: An Emerging Oral Therapeutic for Obesity with a Novel Hormone-Mimetic Mechanism

Boulder, CO - Enveda Biosciences, a biotechnology company leveraging artificial intelligence to discover medicines from nature, is advancing its pipeline with ENV-308, a first-in-class, oral small molecule under development for the treatment of obesity.[1] ENV-308 is distinguished by its novel "hormone mimetic" mechanism of action, positioning it as a potentially innovative approach in a rapidly evolving therapeutic landscape. The compound is currently in the IND-enabling phase and is anticipated to enter Phase 1 clinical trials in 2025.[1]

While detailed preclinical data and the specific metabolic pathways targeted by ENV-308 have not yet been publicly disclosed in scientific literature or conference presentations, information from the company indicates that the molecule has demonstrated "compelling efficacy" and "highly encouraging safety and tolerability for long-term use" in preclinical studies.[1]

Overview of ENV-308

| Feature | Description |

| Molecule Type | Oral small molecule |

| Indication | Obesity |

| Mechanism of Action | Novel (Hormone Mimetic) |

| Developer | Enveda Biosciences |

| Development Stage | IND-enabling; Expected to enter Phase 1 in 2025[1] |

The "Hormone Mimetic" Approach to Obesity

The description of ENV-308 as a "hormone mimetic" suggests that its mechanism of action may involve mimicking the effects of endogenous hormones that regulate appetite, energy expenditure, and metabolism. This approach is a cornerstone of several established and emerging obesity therapies that target pathways governed by incretins (like GLP-1), amylin, and other metabolic hormones. By simulating the activity of natural hormones, such therapies can potentially restore or enhance the physiological signaling that controls body weight.

Due to the proprietary and preclinical nature of ENV-308, the specific hormone or signaling pathway that it mimics has not been publicly detailed.

Preclinical Development and Future Directions

ENV-308 is a key program in Enveda's pipeline, which spans inflammatory diseases, fibrosis, and neurosensory conditions. The company's drug discovery platform utilizes artificial intelligence and machine learning to analyze the vast chemical space of the natural world to identify and develop novel therapeutic candidates.

Further details on the specific metabolic pathways modulated by ENV-308, along with quantitative preclinical data and detailed experimental protocols, are anticipated to be released as the compound progresses through clinical development. The planned initiation of Phase 1 trials in 2025 will be a critical step in evaluating the safety, tolerability, and pharmacokinetic profile of ENV-308 in humans, and will provide the first insights into its clinical potential as a new treatment for obesity.

Experimental Workflows and Signaling Pathways

As specific data on ENV-308's mechanism and experimental validation are not yet available, the following diagrams represent a generalized workflow for preclinical obesity drug discovery and a hypothetical signaling pathway for a hormone mimetic, based on common approaches in the field.

References

ENV-308: Unveiling the Cellular Pathways of a Novel Hormone Mimetic for Obesity

Researchers, scientists, and drug development professionals are keenly watching ENV-308, a first-in-class, oral small molecule under development by Enveda Biosciences for the treatment of obesity.[1][2] While ENV-308 holds promise with a novel "hormone mimetic" mechanism, detailed public information regarding the specific cellular pathways it modulates is currently limited as the drug is expected to enter Phase 1 clinical trials in 2025.[1]

This guide provides a foundational understanding of ENV-308 based on available information and outlines the anticipated areas of investigation that will be crucial for elucidating its mechanism of action. As more data becomes publicly available from preclinical and clinical studies, this guide will be updated to reflect a more comprehensive understanding of its cellular and molecular interactions.

Overview of ENV-308

ENV-308 is positioned as a potential breakthrough in obesity treatment due to its novel hormone mimetic action.[1] Unlike existing obesity medications that may focus on appetite suppression through central nervous system pathways or altering fat absorption, ENV-308 is designed to mimic a natural hormone, suggesting a potentially more targeted and physiological approach to weight management. The company highlights its potential for compelling efficacy combined with a favorable safety and tolerability profile for long-term use.[1]

Anticipated Cellular Signaling Pathways

Given its classification as a "hormone mimetic," the cellular pathways modulated by ENV-308 are expected to involve a specific receptor and its downstream signaling cascades. The identity of the mimicked hormone and its cognate receptor are not yet publicly disclosed. However, based on the known hormonal regulation of metabolism and body weight, several key pathways are likely targets of investigation.

A hypothetical signaling pathway for a novel hormone mimetic like ENV-308 could involve the following steps:

References

Early Research on ENV-308: A High-Level Overview

For Immediate Release

Boulder, CO - Enveda Biosciences' ENV-308, a first-in-class, oral small molecule, is emerging as a promising candidate for the treatment of obesity.[1] Currently in the IND-enabling phase, this novel hormone mimetic is anticipated to enter Phase 1 clinical trials in 2025.[1] Early indications suggest a compelling efficacy profile coupled with encouraging safety and tolerability for long-term administration.[1]

Due to the early stage of development, detailed quantitative data, comprehensive experimental protocols, and specific signaling pathway information are not yet publicly available. The following provides a summary of the current understanding of ENV-308 based on preliminary announcements.

Development and Positioning

Mechanism of Action

ENV-308 is described as a "hormone mimetic," suggesting its mechanism of action involves mimicking the effects of a natural hormone involved in metabolic regulation.[1] The specific hormone and its receptor have not been disclosed.

Preclinical Status

As of late 2025, ENV-308 is in the Investigational New Drug (IND)-enabling stage.[1] This phase involves a series of preclinical studies to assess the safety and feasibility of the compound before it can be tested in humans.

Future Outlook

Enveda is scheduled to advance ENV-308 into Phase 1 clinical trials in 2025.[1][2] These initial human trials will primarily focus on evaluating the safety, tolerability, and pharmacokinetic profile of the drug.

Visualizing the Path Forward: ENV-308 Development Trajectory

The following diagram illustrates the general development path for a therapeutic candidate like ENV-308.

Caption: Generalized Drug Development Pathway for ENV-308.

Note: This document reflects the publicly available information on ENV-308 as of the date of publication. As Enveda Biosciences progresses with the clinical development of ENV-308, more detailed technical information is expected to be released through scientific publications and presentations.

References

Methodological & Application

Application Notes and Protocols for ENV-308: In Vitro Studies

Topic: ENV-308 Experimental Protocol for In Vitro Studies Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the latest available information, ENV-308 is a first-in-class, oral small molecule developed by Enveda for the treatment of obesity.[1] It is described as a novel hormone mimetic and is anticipated to enter Phase 1 clinical trials in 2025.[1] Detailed in vitro experimental protocols, specific quantitative data, and comprehensive signaling pathways for ENV-308 are not yet publicly available in peer-reviewed literature or other public domains. This is common for compounds in the early stages of drug development, as this information is often proprietary.

The following sections provide a generalized framework of protocols and methodologies that would typically be employed for the in vitro characterization of a novel hormone mimetic like ENV-308, based on standard practices in drug discovery and development.

Hypothetical Target Receptor Binding and Activation Assays

Given that ENV-308 is described as a hormone mimetic, initial in vitro studies would likely focus on identifying its molecular target and characterizing the binding affinity and functional activity.

1.1. Radioligand Binding Assay (Hypothetical Protocol)

This assay would be used to determine the binding affinity of ENV-308 to its putative receptor.

-

Objective: To quantify the equilibrium dissociation constant (Kd) of ENV-308 for its target receptor.

-

Materials:

-

Cell membranes prepared from a cell line overexpressing the target receptor.

-

Radiolabeled ligand specific for the receptor.

-

ENV-308 at various concentrations.

-

Binding buffer.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of ENV-308.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Perform data analysis to calculate the IC50, which can then be used to determine the Ki.

-

1.2. Functional Reporter Gene Assay (Hypothetical Protocol)

This assay would assess the functional activity of ENV-308 as an agonist or antagonist at its target receptor.

-

Objective: To measure the dose-dependent activation or inhibition of the target receptor by ENV-308.

-

Materials:

-

A host cell line stably transfected with the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element specific to the receptor's signaling pathway.

-

ENV-308 at various concentrations.

-

Cell culture medium and reagents.

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

-

-

Protocol:

-

Plate the reporter cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of ENV-308.

-

Incubate for a sufficient period to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the reporter enzyme activity.

-

Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Downstream Signaling Pathway Analysis

Once the primary target is confirmed, subsequent experiments would elucidate the downstream signaling pathways affected by ENV-308.

2.1. Western Blotting for Key Signaling Proteins (Hypothetical Protocol)

-

Objective: To investigate the phosphorylation and expression levels of key proteins in the signaling cascade initiated by ENV-308. For a hormone mimetic targeting obesity, this could involve pathways like the PI3K/AKT/mTOR pathway, which is crucial for metabolism and cell growth.

-

Materials:

-

Target cells or tissues.

-

ENV-308.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, mTOR, ERK).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Treat cells with ENV-308 at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with specific primary and secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Hypothetical Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data that would be generated from the aforementioned in vitro assays for a compound like ENV-308. Note: This data is purely illustrative and not based on actual experimental results for ENV-308.

| Assay Type | Parameter | Hypothetical Value | Target Receptor |

| Radioligand Binding Assay | Ki | 15 nM | GPCR-X |

| Reporter Gene Assay | EC50 | 50 nM | GPCR-X |

| Western Blot (p-Akt) | EC50 | 75 nM | GPCR-X |

Visualizing Hypothetical Workflows and Pathways

4.1. Experimental Workflow for In Vitro Characterization

References

Application Notes and Protocols for ENV-308 in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ENV-308 is a first-in-class, oral small molecule in development by Enveda Biosciences for the treatment of obesity. Its mechanism is described as a novel hormone mimetic.[1] As of late 2025, specific details regarding the hormone it mimics and its downstream signaling pathways have not been publicly disclosed. Therefore, this document provides representative application notes and protocols for a hypothetical compound, herein referred to as "ENV-308 Analogue," which functions as an oral small molecule agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor, a well-established pathway in obesity research. The experimental data presented is illustrative.

Introduction to ENV-308 Analogue (A GLP-1 Receptor Agonist)

ENV-308 Analogue is a conceptual small molecule designed to mimic the action of the endogenous incretin hormone GLP-1. Incretins are gut hormones that play a crucial role in glucose homeostasis and appetite regulation.[2] By activating the GLP-1 receptor (GLP-1R), ENV-308 Analogue is expected to stimulate insulin secretion, inhibit glucagon release, slow gastric emptying, and promote satiety, collectively leading to weight reduction.[3][4] These application notes provide a framework for investigating the efficacy and mechanism of action of such a compound in a laboratory setting.

Proposed Mechanism of Action and Signaling Pathway

Upon binding to the GLP-1R, a G-protein coupled receptor, ENV-308 Analogue is hypothesized to initiate a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of the compound.

Caption: Proposed signaling pathway for ENV-308 Analogue.

In Vitro Applications and Protocols

Application 1: Determination of GLP-1R Binding Affinity and Agonist Activity

These experiments are crucial for quantifying the potency of ENV-308 Analogue at its target receptor.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay measures the production of cAMP in response to GLP-1R activation.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human GLP-1R in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of ENV-308 Analogue and a reference agonist (e.g., Liraglutide) in assay buffer containing a phosphodiesterase inhibitor like IBMX.

-

Assay:

-

Wash the cells with assay buffer.

-

Add the compound dilutions to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

-

Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Table 1: Representative In Vitro Efficacy Data for ENV-308 Analogue

| Compound | Target | Assay Type | EC50 (nM) |

| ENV-308 Analogue | Human GLP-1R | cAMP Accumulation | 15.2 |

| Reference Agonist | Human GLP-1R | cAMP Accumulation | 5.8 |

In Vivo Applications and Protocols

Application 2: Assessment of Anti-Obesity Efficacy in a Murine Model

In vivo studies are essential to evaluate the therapeutic potential of ENV-308 Analogue in a physiological context. A diet-induced obesity (DIO) mouse model is commonly used for this purpose.

Caption: Workflow for in vivo evaluation of ENV-308 Analogue.

Protocol 2: Efficacy Study in Diet-Induced Obese (DIO) Mice

Methodology:

-

Animal Model: Use male C57BL/6J mice, 6-8 weeks old.

-

Obesity Induction: Feed the mice a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity.

-

Group Allocation: Randomize the DIO mice into treatment groups (n=8-10 per group):

-

Vehicle control (e.g., 0.5% methylcellulose)

-

ENV-308 Analogue (e.g., 1, 3, 10 mg/kg)

-

-

Dosing and Monitoring:

-

Administer the compounds daily via oral gavage for 28 days.

-

Measure body weight and food intake weekly.

-

-

Oral Glucose Tolerance Test (OGTT):

-

On day 26, fast the mice for 6 hours.

-

Administer an oral glucose bolus (2 g/kg).

-

Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose challenge.

-

-

Terminal Procedures:

-

At the end of the study, collect blood for biomarker analysis (e.g., insulin, lipids).

-

Harvest tissues such as adipose tissue and liver for further analysis (e.g., histology, gene expression).

-

Table 2: Representative In Vivo Efficacy Data in DIO Mice

| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Cumulative Food Intake (g) | Glucose AUC (OGTT) |

| Vehicle | - | +5.2 | 105.3 | 35,000 |

| ENV-308 Analogue | 1 | -2.1 | 95.1 | 31,500 |

| ENV-308 Analogue | 3 | -8.5 | 82.4 | 26,800 |

| ENV-308 Analogue | 10 | -15.3 | 71.6 | 22,100 |

AUC: Area Under the Curve

Safety and Toxicology

Preliminary safety assessment is critical. In vitro assays using liver microsomes can predict metabolic stability, while cytotoxicity assays in relevant cell lines (e.g., HepG2) can provide an early indication of potential toxicity. In vivo studies should include monitoring for clinical signs of adverse effects and terminal organ weight measurements and histology.

Conclusion

ENV-308, as a novel oral hormone mimetic, represents a promising area of research for the treatment of obesity. The protocols and applications detailed in this document for a conceptual "ENV-308 Analogue" provide a robust framework for the preclinical evaluation of such a compound. By systematically assessing its in vitro potency, in vivo efficacy, and safety profile, researchers can build a comprehensive understanding of its therapeutic potential. Further studies would be required to elucidate the precise molecular interactions and long-term effects of ENV-308 itself once more information becomes publicly available.

References

Application Notes and Protocols: ENV-308 for Animal Obesity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENV-308 is a first-in-class, orally bioavailable small molecule under development by Enveda for the treatment of obesity.[1] Its mechanism of action is described as a novel hormone mimetic.[1] Currently in the preclinical phase, ENV-308 is anticipated to enter Phase 1 clinical trials in 2025.[1] These application notes provide a comprehensive overview of the potential preclinical investigation of ENV-308 in animal models of obesity, based on its designated class and general practices in metabolic research.

Disclaimer: Specific preclinical data, including dosages, detailed protocols, and the precise signaling pathway for ENV-308, have not been publicly disclosed. The following information is based on established methodologies for evaluating anti-obesity therapeutics and the publicly available description of ENV-308.

Quantitative Data Summary

As specific data for ENV-308 is not available, the following table provides a template for summarizing typical efficacy data from preclinical obesity studies. Researchers should populate this table with their experimental results.

| Parameter | Vehicle Control | ENV-308 (Low Dose) | ENV-308 (Mid Dose) | ENV-308 (High Dose) | Positive Control (e.g., Semaglutide) |

| Body Weight Change (%) | |||||

| Food Intake ( g/day ) | |||||

| Fat Mass (%) | |||||

| Lean Mass (%) | |||||

| Fasting Blood Glucose (mg/dL) | |||||

| Fasting Insulin (ng/mL) | |||||

| HOMA-IR | |||||

| Total Cholesterol (mg/dL) | |||||

| Triglycerides (mg/dL) |

Experimental Protocols

Animal Models

The most common animal models for studying obesity are diet-induced obesity (DIO) models.

-

Species: C57BL/6J mice are widely used due to their susceptibility to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet. Sprague-Dawley or Wistar rats are also suitable.

-

Diet: A high-fat diet (HFD) with 45% to 60% of calories derived from fat is typically used to induce obesity.

-

Induction Period: Mice or rats are fed the HFD for 8-12 weeks to establish a clear obese phenotype before the commencement of treatment.

Dosing and Administration

-

Formulation: As an oral small molecule, ENV-308 would likely be formulated in a standard vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of polyethylene glycol (PEG), Tween 80, and water.

-

Route of Administration: Oral gavage is the standard method for administering oral compounds to rodents.

-

Dosage Selection: A dose-ranging study is essential to determine the optimal therapeutic window. A hypothetical range for a small molecule like ENV-308 could be 1, 3, 10, and 30 mg/kg, administered once daily.

-

Control Groups: A vehicle control group and a positive control group (e.g., a GLP-1 receptor agonist like semaglutide) should be included.

Key Efficacy Endpoints

-

Body Weight and Composition:

-

Body weight should be measured daily or several times per week.

-

Body composition (fat mass and lean mass) should be assessed at baseline and at the end of the study using techniques like quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).

-

-

Food and Water Intake:

-

Daily food and water consumption should be monitored using metabolic cages.

-

-

Metabolic Parameters:

-

Fasting blood glucose and insulin levels should be measured at baseline and at the termination of the study to assess insulin sensitivity. The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) can be calculated.

-

An oral glucose tolerance test (OGTT) and/or an insulin tolerance test (ITT) should be performed to evaluate glucose homeostasis.

-

-

Lipid Profile:

-

Serum levels of total cholesterol, triglycerides, HDL, and LDL should be measured from terminal blood collection.

-

-

Histopathology:

-

Liver and adipose tissue should be collected for histological analysis to assess for steatosis (fatty liver) and adipocyte size, respectively.

-

Signaling Pathway and Experimental Workflow Diagrams

Hormone Mimetic Signaling Pathway

The term "hormone mimetic" suggests that ENV-308 may act on pathways regulated by key metabolic hormones such as incretins (e.g., GLP-1), amylin, or leptin. These hormones play crucial roles in appetite regulation, glucose homeostasis, and energy expenditure. A plausible, though speculative, signaling cascade is depicted below.

Caption: Hypothetical signaling pathway for a hormone mimetic in obesity.

Preclinical Experimental Workflow for ENV-308

The following diagram illustrates a typical workflow for evaluating a novel anti-obesity compound in a preclinical setting.

Caption: Standard preclinical workflow for evaluating an anti-obesity drug.

References

Application Notes and Protocols for Testing ENV-308 Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy and cellular effects of ENV-308, a first-in-class, oral small molecule hormone mimetic developed for the treatment of obesity.[1] The described assays are designed to assess the impact of ENV-308 on cell viability, proliferation, apoptosis, and the activation of relevant signaling pathways.

Cell Viability and Cytotoxicity Assay using MTS

Application Note: This assay is a crucial first step to determine the concentration range of ENV-308 that is non-toxic to cells. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[2] This helps in establishing the therapeutic window for subsequent efficacy assays.

Experimental Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., a pancreatic beta-cell line like MIN6 or an adipocyte cell line like 3T3-L1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of ENV-308 in culture medium. Remove the old medium from the cells and add 100 µL of the ENV-308 dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[2]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of ENV-308 to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Data Presentation:

| ENV-308 Conc. (µM) | Absorbance (490 nm) - 24h | % Viability - 24h | Absorbance (490 nm) - 48h | % Viability - 48h | Absorbance (490 nm) - 72h | % Viability - 72h |

| Vehicle Control | 1.25 | 100 | 1.35 | 100 | 1.45 | 100 |

| 0.01 | 1.24 | 99.2 | 1.33 | 98.5 | 1.42 | 97.9 |

| 0.1 | 1.26 | 100.8 | 1.36 | 100.7 | 1.46 | 100.7 |

| 1 | 1.23 | 98.4 | 1.32 | 97.8 | 1.40 | 96.6 |

| 10 | 1.15 | 92.0 | 1.20 | 88.9 | 1.25 | 86.2 |

| 100 | 0.60 | 48.0 | 0.55 | 40.7 | 0.45 | 31.0 |

| Positive Control | 0.15 | 12.0 | 0.12 | 8.9 | 0.10 | 6.9 |

Experimental Workflow:

Cell Proliferation Assay using BrdU Incorporation

Application Note: This assay measures the rate of new DNA synthesis to directly assess cell proliferation.[3] The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA and can be detected with a specific antibody. This is particularly useful for understanding if ENV-308 has a cytostatic effect at non-toxic concentrations.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTS assay.

-

Compound Treatment: Treat cells with non-toxic concentrations of ENV-308 (determined from the MTS assay) for 24, 48, or 72 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing solution for 30 minutes at room temperature. After washing, add a denaturing solution (e.g., 2N HCl) to expose the incorporated BrdU.

-

Antibody Incubation: Neutralize the acid and block non-specific binding. Add an anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

-

Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until color develops.

-

Stop Reaction and Read: Add a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells.

Data Presentation:

| ENV-308 Conc. (µM) | Absorbance (450 nm) - 24h | % Proliferation - 24h | Absorbance (450 nm) - 48h | % Proliferation - 48h | Absorbance (450 nm) - 72h | % Proliferation - 72h |

| Vehicle Control | 1.02 | 100 | 1.15 | 100 | 1.28 | 100 |

| 0.01 | 1.01 | 99.0 | 1.13 | 98.3 | 1.26 | 98.4 |

| 0.1 | 1.03 | 101.0 | 1.16 | 100.9 | 1.29 | 100.8 |

| 1 | 0.95 | 93.1 | 1.05 | 91.3 | 1.15 | 89.8 |

| 10 | 0.78 | 76.5 | 0.85 | 73.9 | 0.92 | 71.9 |

| Positive Control (e.g., serum starvation) | 0.25 | 24.5 | 0.28 | 24.3 | 0.30 | 23.4 |

Experimental Workflow:

Apoptosis Assay using Caspase-3/7 Activity

Application Note: This assay determines if ENV-308 induces programmed cell death (apoptosis). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, generates a light signal proportional to the amount of apoptosis.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with ENV-308 as described previously. Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

-

Incubation: Incubate for a time course (e.g., 6, 12, 24 hours) as apoptosis is a dynamic process.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the fold change in luminescence relative to the vehicle-treated control cells.

Data Presentation:

| ENV-308 Conc. (µM) | Luminescence (RLU) - 6h | Fold Change - 6h | Luminescence (RLU) - 12h | Fold Change - 12h | Luminescence (RLU) - 24h | Fold Change - 24h |

| Vehicle Control | 1500 | 1.0 | 1650 | 1.0 | 1800 | 1.0 |

| 0.1 | 1550 | 1.03 | 1680 | 1.02 | 1820 | 1.01 |

| 1 | 1600 | 1.07 | 1700 | 1.03 | 1850 | 1.03 |

| 10 | 1800 | 1.20 | 2000 | 1.21 | 2100 | 1.17 |

| 100 | 2500 | 1.67 | 3500 | 2.12 | 4500 | 2.50 |

| Positive Control | 25000 | 16.67 | 45000 | 27.27 | 60000 | 33.33 |

Signaling Pathway:

Signaling Pathway Activation: cAMP Accumulation Assay

Application Note: As ENV-308 is a hormone mimetic, it likely acts on a receptor that modulates intracellular signaling pathways. Many metabolic hormones signal through G-protein coupled receptors (GPCRs) that alter the levels of cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels in response to ENV-308, indicating the activation of a Gs or Gi-coupled GPCR pathway.

Experimental Protocol:

-

Cell Seeding: Seed cells expressing the target receptor (or a relevant endogenous receptor) in a 96-well or 384-well plate.

-

Compound Treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add serial dilutions of ENV-308. A known agonist for the receptor should be used as a positive control.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

-

Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to add detection reagents and measure the signal (e.g., fluorescence ratio for HTRF, or luminescence).

-

Data Analysis: Generate a standard curve using cAMP standards. Convert the raw data to cAMP concentrations and plot against the log concentration of ENV-308 to determine the EC50 (half-maximal effective concentration).

Data Presentation:

| ENV-308 Conc. (nM) | Raw Signal | [cAMP] (nM) | % Max Response |

| Vehicle Control | 500 | 0.5 | 0 |

| 0.01 | 550 | 0.6 | 2.5 |

| 0.1 | 800 | 1.2 | 17.5 |

| 1 | 1500 | 3.0 | 43.8 |

| 10 | 2500 | 5.5 | 81.3 |

| 100 | 3800 | 8.0 | 100 |

| 1000 | 3850 | 8.1 | 101.3 |

| Positive Control | 3900 | 8.2 | 102.5 |

Signaling Pathway:

References

Application Notes and Protocols: ENV-308 Administration in Mouse Models of Obesity

Disclaimer: ENV-308 is a first-in-class, oral small molecule for the treatment of obesity currently in the preclinical development stage by Enveda, with Phase 1 trials anticipated in 2025.[1] As such, specific proprietary data from preclinical studies, detailed molecular structure, and validated signaling pathways are not yet publicly available. The following application notes and protocols are representative examples based on the compound's description as a novel "hormone mimetic" and are intended to guide researchers on the standard methodologies used to evaluate such a compound in a preclinical setting.[1] The quantitative data presented is hypothetical and for illustrative purposes.

Application Notes

Introduction

ENV-308 is a novel, orally available small molecule hormone mimetic being developed for the treatment of obesity.[1] Hormone mimetics are designed to replicate the effects of endogenous hormones involved in regulating metabolism, appetite, and energy expenditure.[2] In the context of obesity, such compounds often target pathways associated with gut hormones like glucagon-like peptide-1 (GLP-1) or peptide YY (PYY), or pancreatic hormones like amylin, which are known to suppress appetite and improve glycemic control.[2][3] This document outlines representative protocols for evaluating the efficacy of a compound like ENV-308 in a diet-induced obesity (DIO) mouse model, a standard and widely used model in metabolic research.[4][5]

Principle of Action (Hypothetical Model)

For the purpose of this guide, we will model ENV-308 as an agonist of a novel G-protein coupled receptor (GPCR) expressed in hypothalamic neurons and enteroendocrine cells. This hypothetical mechanism, consistent with a "hormone mimetic" action, is proposed to integrate central and peripheral signals to reduce food intake and increase energy expenditure.

Representative Preclinical Data

The following tables represent plausible data from a study evaluating "ENV-308 (Representative Model)" in C57BL/6J mice with diet-induced obesity.

Table 1: Effects of Chronic ENV-308 Administration on Metabolic Parameters in DIO Mice

| Parameter | Vehicle Control (n=10) | ENV-308 (10 mg/kg, oral, daily) (n=10) | % Change vs. Vehicle |

| Initial Body Weight (g) | 45.2 ± 1.5 | 45.5 ± 1.8 | - |

| Final Body Weight (g) | 48.1 ± 2.0 | 39.8 ± 1.7 | -17.2% |

| Cumulative Body Weight Change (g) | +2.9 ± 0.5 | -5.7 ± 0.4 | - |

| Daily Food Intake ( g/mouse ) | 3.1 ± 0.3 | 2.2 ± 0.2 | -29.0% |

| Total Fat Mass (%) | 35.8 ± 2.1 | 24.5 ± 1.9 | -31.6% |

| Total Lean Mass (%) | 60.5 ± 2.5 | 71.3 ± 2.2 | +17.9% |

| Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. |

Table 2: Improvement in Glycemic Control Following ENV-308 Administration

| Parameter | Vehicle Control (n=10) | ENV-308 (10 mg/kg, oral, daily) (n=10) | % Change vs. Vehicle |

| Fasting Blood Glucose (mg/dL) | 145 ± 8 | 105 ± 6 | -27.6% |

| Fasting Insulin (ng/mL) | 2.8 ± 0.4 | 1.1 ± 0.2 | -60.7% |

| IPGTT AUC (0-120 min) | 35,500 ± 2,100 | 21,300 ± 1,500 | -40.0% |

| Data are presented as Mean ± SEM. AUC = Area Under the Curve. p < 0.05 vs. Vehicle Control. |

Experimental Protocols

Protocol: Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice, a foundational step for evaluating anti-obesity therapeutics.

Materials:

-

Male C57BL/6J mice, 5-6 weeks old

-

Standard chow diet (e.g., 10% kcal from fat)

-

High-fat diet (HFD) (e.g., 60% kcal from fat)

-

Animal caging with enrichment

-

Weighing scale

Procedure:

-

Acclimate mice for one week upon arrival with ad libitum access to standard chow and water.

-

After acclimation, randomize mice into two groups: a lean control group (continued on standard chow) and a diet-induced obesity group.

-

Switch the DIO group to the high-fat diet. The lean group remains on the standard chow.

-

Provide ad libitum access to the respective diets and water for 12-16 weeks.

-

Monitor body weights weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the lean control group and they exhibit metabolic dysfunctions like hyperglycemia.

-

Once the desired obese phenotype is achieved, mice are ready for therapeutic intervention studies.

Protocol: ENV-308 Administration via Oral Gavage

This protocol details the preparation and administration of the test compound.

Materials:

-

ENV-308 compound (or representative compound)

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Weighing scale, vortex mixer, sonicator

-

Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

-

1 mL syringes

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of ENV-308 based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the mice.

-

Prepare the vehicle solution (0.5% methylcellulose).

-

Create a homogenous suspension of ENV-308 in the vehicle. A typical dosing volume is 10 mL/kg. For a 45g mouse, this is 0.45 mL.

-

Vortex and sonicate the suspension until it is uniform. Prepare fresh daily.

-

-

Administration:

-

Weigh each mouse to calculate the precise volume of dosing solution to be administered.

-

Securely restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.

-

Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

-

Once the needle is properly positioned in the esophagus, slowly dispense the solution.

-

Carefully remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress immediately after the procedure.

-

Administer the compound or vehicle daily for the duration of the study (e.g., 4-8 weeks).

-

Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses how quickly glucose is cleared from the blood and is a key measure of insulin sensitivity.

Materials:

-

Glucometer and test strips

-

Sterile D-glucose solution (20% in saline)

-

Warming lamp

-

Small scissors or lancet

-

Animal scale

Procedure:

-

Fast mice for 6 hours prior to the test, with free access to water.

-

Record the baseline body weight.

-

At time t=0, obtain a baseline blood glucose reading. Make a small nick at the tip of the tail and gently massage to obtain a small drop of blood for the glucometer.

-